Disulfo-ICG-NHS (disodium)
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Overview
Description
Disulfo-ICG-NHS (disodium) is a fluorescent dye widely used in scientific research. It is known for its ability to label and visualize biological molecules, making it a valuable tool in various fields such as chemistry, biology, and medicine . The molecular formula of Disulfo-ICG-NHS (disodium) is C₄₉H₅₁N₃Na₂O₁₃S₃, and it has a molecular weight of 1032.12 g/mol .
Preparation Methods
The synthesis of Disulfo-ICG-NHS (disodium) involves the reaction of indocyanine green with N-hydroxysulfosuccinimide (Sulfo-NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction typically occurs in an aqueous buffer solution at a pH range of 4.5-7.2 . The resulting product is a semi-stable NHS ester, which can then be reacted with primary amines to form amide crosslinks .
Chemical Reactions Analysis
Disulfo-ICG-NHS (disodium) primarily undergoes substitution reactions. The NHS ester group reacts with primary amines to form stable amide bonds . Common reagents used in these reactions include EDC and Sulfo-NHS. The reaction conditions typically involve an aqueous buffer solution at a pH range of 7-8 . The major product formed from these reactions is a fluorescently labeled molecule, which can be used for various imaging applications .
Scientific Research Applications
Disulfo-ICG-NHS (disodium) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Disulfo-ICG-NHS (disodium) involves the formation of a covalent bond between the NHS ester group and primary amines on the target molecule. This reaction results in the formation of a stable amide bond, which allows the fluorescent dye to be permanently attached to the target molecule . The fluorescent properties of the dye enable the visualization of the labeled molecules under appropriate imaging conditions .
Comparison with Similar Compounds
Disulfo-ICG-NHS (disodium) is unique due to its high water solubility and strong fluorescent properties. Similar compounds include:
Indocyanine green: A parent compound of Disulfo-ICG-NHS (disodium) with similar fluorescent properties but lower water solubility.
N-hydroxysuccinimide (NHS): Another reagent used in similar labeling reactions but with lower water solubility compared to Sulfo-NHS.
Disulfo-ICG-NHS (disodium) stands out due to its enhanced water solubility and stability, making it a preferred choice for various imaging and labeling applications .
Properties
Molecular Formula |
C49H51N3Na2O13S3 |
---|---|
Molecular Weight |
1032.1 g/mol |
IUPAC Name |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C49H53N3O13S3.2Na/c1-48(2)41(50(28-12-8-11-17-45(55)65-52-43(53)26-27-44(52)54)39-24-18-33-31-35(67(59,60)61)20-22-37(33)46(39)48)15-9-6-5-7-10-16-42-49(3,4)47-38-23-21-36(68(62,63)64)32-34(38)19-25-40(47)51(42)29-13-14-30-66(56,57)58;;/h5-7,9-10,15-16,18-25,31-32H,8,11-14,17,26-30H2,1-4H3,(H2-,56,57,58,59,60,61,62,63,64);;/q;2*+1/p-2 |
InChI Key |
HWNPPMDOLGBDCG-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/C=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Origin of Product |
United States |
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